molecular formula C13H19NO2 B1335738 N-(tert-Butoxycarbonyl)-2-ethylaniline CAS No. 110969-45-4

N-(tert-Butoxycarbonyl)-2-ethylaniline

Cat. No.: B1335738
CAS No.: 110969-45-4
M. Wt: 221.29 g/mol
InChI Key: APURGTAWCSZZBB-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-2-ethylaniline: is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis. The tert-butoxycarbonyl group is introduced to protect the amine functionality during various chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of N-(tert-Butoxycarbonyl)-2-ethylaniline typically involves large-scale synthesis using the methods mentioned above. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which N-(tert-Butoxycarbonyl)-2-ethylaniline exerts its effects involves the stabilization of the amine group through the formation of a carbamate linkage. This prevents the amine from participating in unwanted side reactions. The tert-butoxycarbonyl group can be selectively removed under specific conditions, allowing the amine to be regenerated when needed .

Comparison with Similar Compounds

Uniqueness: N-(tert-Butoxycarbonyl)-2-ethylaniline is unique due to its specific structure, which combines the tert-butoxycarbonyl protecting group with the 2-ethylaniline moiety. This combination allows for selective protection and deprotection of the amine group, making it highly useful in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name

tert-butyl N-(2-ethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APURGTAWCSZZBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407770
Record name N-(tert-Butoxycarbonyl)-2-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110969-45-4
Record name N-(tert-Butoxycarbonyl)-2-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(t-Butoxycarbonyl)-2-ethylaniline
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